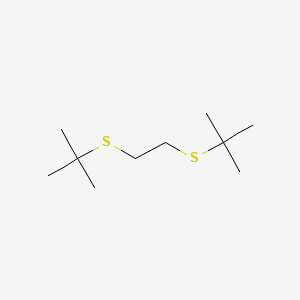
1,2-Bis(tert-butylthio)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,7,7-Tetramethyl-3,6-dithiaoctane is an organic compound with the molecular formula C10H22S2. It is characterized by the presence of two sulfur atoms and four methyl groups, making it a unique structure in the realm of organosulfur compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-tetramethyl-3,6-dithiaoctane typically involves the reaction of 2,2,7,7-tetramethyl-3,6-dithiaoctane with appropriate reagents under controlled conditions. One common method includes the use of ethanediylbis(thio) as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the successful formation of the compound.
Industrial Production Methods: Industrial production of 2,2,7,7-tetramethyl-3,6-dithiaoctane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, distillation, and crystallization to obtain the final product in a commercially viable form .
化学反应分析
Types of Reactions: 2,2,7,7-Tetramethyl-3,6-dithiaoctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms, which can participate in redox processes and nucleophilic substitution .
Common Reagents and Conditions: Common reagents used in the reactions of 2,2,7,7-tetramethyl-3,6-dithiaoctane include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of 2,2,7,7-tetramethyl-3,6-dithiaoctane depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .
科学研究应用
2,2,7,7-Tetramethyl-3,6-dithiaoctane has a wide range of applications in scientific research In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it can serve as a probe for studying sulfur-containing biomoleculesAdditionally, in industry, it is utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2,2,7,7-tetramethyl-3,6-dithiaoctane involves its interaction with molecular targets and pathways in biological systems. The sulfur atoms in the compound can form covalent bonds with proteins and enzymes, modulating their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
相似化合物的比较
Similar Compounds: Similar compounds to 2,2,7,7-tetramethyl-3,6-dithiaoctane include other organosulfur compounds such as 2,2,7,7-tetramethyl-4,5-dithiaoctane and ethylene glycol bis(trimethylsilyl ether) .
Uniqueness: What sets 2,2,7,7-tetramethyl-3,6-dithiaoctane apart from similar compounds is its unique structure, which includes two sulfur atoms and four methyl groups. This configuration imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
5862-62-4 |
|---|---|
分子式 |
C10H22S2 |
分子量 |
206.4 g/mol |
IUPAC 名称 |
2-(2-tert-butylsulfanylethylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C10H22S2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H2,1-6H3 |
InChI 键 |
HPSWXOHTKYJSJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SCCSC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)
![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)

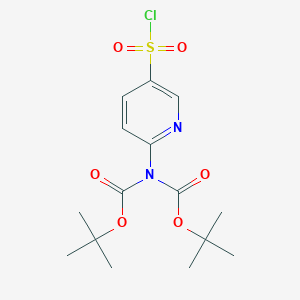
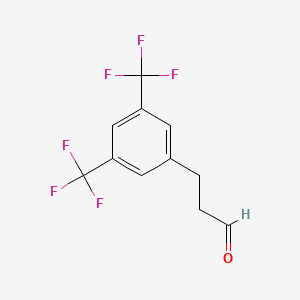


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)
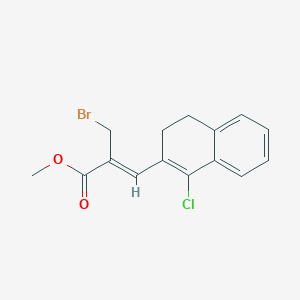
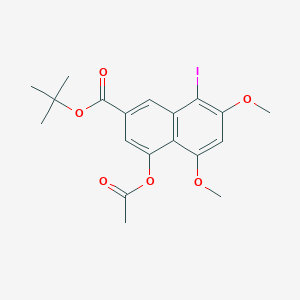
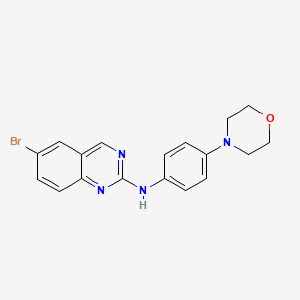
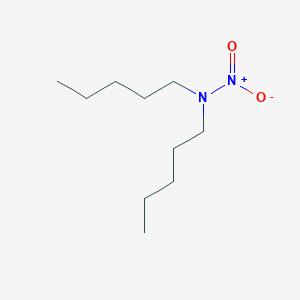
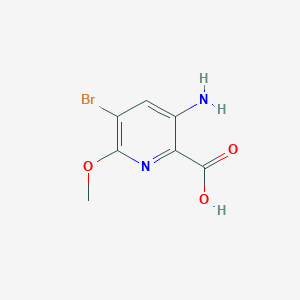
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
